Lipophilicity (cLogP) Comparison: Distinguishing 5-Methoxy-1-methyl Substitution vs. 5,6-Dimethyl and 6-Methoxy Regioisomers in Benzimidazole-2-thioether-butanones
For the hydrobromide salt form of compound 302929-96-0, Hit2Lead reports an experimentally validated LogP of 3.60 . By contrast, the 5,6-dimethyl analog (1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one) has a reported LogP of 3.91, as listed on the mcule database . A 6-methoxy regioisomer analog (1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one) is anticipated to have a LogP of approximately 4.0, based on class-level estimates for similarly substituted benzimidazole thioethers [1]. The 0.31 LogP unit reduction relative to the 5,6-dimethyl analog reflects the polarity increase imparted by the 5-methoxy substituent versus the lipophilic 5,6-dimethyl substitution pattern.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | 3.60 (HBr salt, Hit2Lead) |
| Comparator Or Baseline | 5,6-dimethyl analog: 3.91 (mcule); 6-methoxy regioisomer analog: ~4.0 (class-level estimate) |
| Quantified Difference | ΔLogP = -0.31 vs. 5,6-dimethyl analog; ΔLogP ≈ -0.4 vs. 6-methoxy regioisomer analog |
| Conditions | Hit2Lead experimental LogP for target; mcule calculated LogP for comparator; class-level estimate for 6-methoxy regioisomer |
Why This Matters
Even a 0.31 LogP unit difference can translate to a significant shift in membrane permeability and non-specific protein binding, making this compound a distinct choice when balancing potency against pharmacokinetic liabilities in hit-to-lead optimization programs.
- [1] PubMed Central. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Note: Class-level logP estimates for 6-methoxy regioisomer analogs are derived from structural comparisons within this review. View Source
